molecular formula C12H17N5 B12238857 N-(3-methylbutyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-(3-methylbutyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12238857
M. Wt: 231.30 g/mol
InChI Key: QCPNCRGIJDAGOE-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a pyrazole moiety and a 3-methylbutyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution with Pyrazole: The pyrazole moiety is introduced via a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with the pyrimidine ring.

    Attachment of the 3-Methylbutyl Group: The final step involves the alkylation of the pyrimidine ring with a 3-methylbutyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the pyrazole or pyrimidine rings.

    Substitution: Alkylated or arylated derivatives depending on the substituent used.

Scientific Research Applications

N-(3-methylbutyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylbutyl)-6-(1H-pyrazol-1-yl)pyrimidin-2-amine
  • N-(3-methylbutyl)-6-(1H-pyrazol-1-yl)pyrimidin-5-amine

Uniqueness

N-(3-methylbutyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and pyrimidine ring with a 3-methylbutyl group makes it a versatile scaffold for further modifications and applications.

Properties

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

N-(3-methylbutyl)-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C12H17N5/c1-10(2)4-6-13-11-8-12(15-9-14-11)17-7-3-5-16-17/h3,5,7-10H,4,6H2,1-2H3,(H,13,14,15)

InChI Key

QCPNCRGIJDAGOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CC(=NC=N1)N2C=CC=N2

Origin of Product

United States

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